

# Application Notes and Protocols: Tandem Radical Addition-Homoallylic Radical Rearrangement with 2-Iodoethanol

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## Compound of Interest

Compound Name: 2-Iodoethanol

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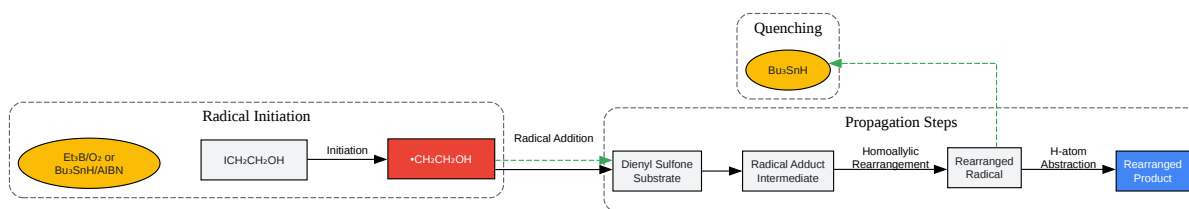
These application notes provide a detailed overview and experimental protocols for a tandem radical addition-homoallylic radical rearrangement reaction utilizing **2-iodoethanol**. This powerful synthetic strategy has been effectively employed in the stereocontrolled synthesis of complex nitrogen-containing molecules, such as kainoid amino acids. The key transformation involves the intermolecular radical addition of **2-iodoethanol** to a suitable unsaturated precursor, which then triggers a homoallylic radical rearrangement to furnish highly functionalized cyclic products.

## Core Reaction and Application

The described methodology is exemplified by the work of Hodgson et al. in the synthesis of kainoid amino acid precursors.<sup>[1][2][3][4]</sup> In this specific application, the intermolecular radical addition of **2-iodoethanol** to an N-Boc protected 2-sulfonyl-7-azabicyclo[2.2.1]heptadiene initiates a nitrogen-directed homoallylic radical rearrangement.<sup>[1][2][3][4]</sup> This cascade reaction leads to the formation of a 2-azabicyclo[2.2.1]hept-5-ene system with a 7-(2-hydroxyethyl) substituent, which serves as a versatile intermediate for further elaboration into various kainoid amino acids.<sup>[1][4]</sup>

## Reaction Mechanism

The reaction is initiated by the generation of a 2-hydroxyethyl radical from **2-iodoethanol**, typically using a radical initiator such as triethylborane ( $\text{Et}_3\text{B}$ ) with air ( $\text{O}_2$ ) or azobisisobutyronitrile (AIBN) with tri-*n*-butyltin hydride ( $\text{Bu}_3\text{SnH}$ ). This radical then adds to the less sterically hindered and electronically favorable double bond of the dienyl sulfone. The resulting radical intermediate undergoes a subsequent homoallylic radical rearrangement, driven by the formation of a more stable radical and influenced by the nitrogen atom's directing effect. The rearranged radical is then quenched by a hydrogen atom donor, such as  $\text{Bu}_3\text{SnH}$ , to yield the final product.



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**Caption:** Reaction mechanism of the tandem radical addition-homoallylic rearrangement.

## Quantitative Data Summary

The efficiency of the tandem radical addition-homoallylic rearrangement is influenced by the reaction conditions, particularly the temperature and the method of radical initiation. The following table summarizes the results obtained from the radical addition of **2-iodoethanol** to a dienyl sulfone precursor.[4]

Entry	Radical Initiator/H-donor	Temperature (°C)	Time (h)	Yield (%) of Rearranged Product
1	Et <sub>3</sub> B / Bu <sub>3</sub> SnH	20	2	55
2	Et <sub>3</sub> B / Bu <sub>3</sub> SnH	0	2	68
3	Et <sub>3</sub> B / Bu <sub>3</sub> SnH	-20	2	75
4	Et <sub>3</sub> B / Bu <sub>3</sub> SnH	-40	2	80
5	Et <sub>3</sub> B / Bu <sub>3</sub> SnH	-78	2	85
6	AIBN / Bu <sub>3</sub> SnH	80	2	45

## Experimental Protocols

### General Procedure for Tandem Radical Addition-Homoallylic Rearrangement

This protocol is adapted from the work of Hodgson et al.[\[4\]](#)

Materials:

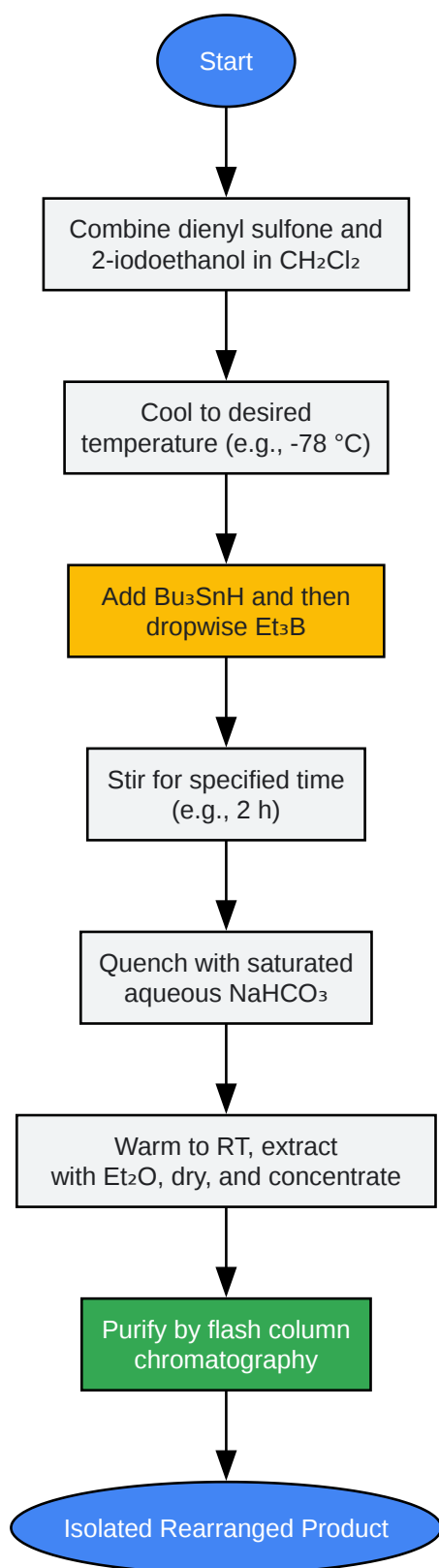
- Dienyl sulfone substrate
- **2-Iodoethanol**
- Tri-n-butyltin hydride (Bu<sub>3</sub>SnH)
- Triethylborane (Et<sub>3</sub>B, 1.0 M solution in hexanes)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Silica gel for chromatography

Procedure:

- To a solution of the dienyl sulfone substrate (1.0 equiv) and **2-iodoethanol** (5.0 equiv) in anhydrous  $\text{CH}_2\text{Cl}_2$  (at a concentration of 0.01 M in the substrate) at the desired temperature (e.g.,  $-78\text{ }^\circ\text{C}$ ), add tri-n-butyltin hydride (2.0 equiv).
- To the stirred solution, add triethylborane (1.0 M in hexanes, 2.0 equiv) dropwise.
- Allow the reaction to stir at the same temperature for the specified time (e.g., 2 hours).
- Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature and extract with diethyl ether.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired rearranged product.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the rearranged product.



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**Caption:** General experimental workflow for the tandem radical reaction.

## Safety Precautions

- Tri-n-butyltin hydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
- Triethylborane is pyrophoric and should be handled with care under an inert atmosphere.
- Standard laboratory safety practices should be followed at all times.

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## References

- 1. Stereocontrolled syntheses of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes using tandem radical addition-homoallylic radical rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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